molecular formula C24H28O2 B11573805 4-[2-(Benzyloxy)phenyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-ene

4-[2-(Benzyloxy)phenyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-ene

Cat. No.: B11573805
M. Wt: 348.5 g/mol
InChI Key: DUWXMXJIRAGQTJ-UHFFFAOYSA-N
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Description

4-[2-(Benzyloxy)phenyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-ene is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a bicyclic non-6-ene system. The compound’s structure imparts specific chemical properties that make it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Benzyloxy)phenyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-ene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable phenyl derivative under basic conditions.

    Cyclization: The formation of the bicyclic structure is achieved through a cyclization reaction, often involving a Diels-Alder reaction or similar cycloaddition processes.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Benzyloxy)phenyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-ene undergoes several types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzyloxy group or other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while nucleophilic substitution can lead to various substituted derivatives.

Scientific Research Applications

4-[2-(Benzyloxy)phenyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(Benzyloxy)phenyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-ene involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bicyclic structure provides rigidity and specificity in binding to target molecules. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(Methoxy)phenyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-ene: Similar structure with a methoxy group instead of a benzyloxy group.

    4-[2-(Ethoxy)phenyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-ene: Similar structure with an ethoxy group.

Uniqueness

The presence of the benzyloxy group in 4-[2-(Benzyloxy)phenyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-ene imparts unique chemical properties, such as enhanced stability and specific reactivity patterns. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

Molecular Formula

C24H28O2

Molecular Weight

348.5 g/mol

IUPAC Name

6,8,9-trimethyl-4-(2-phenylmethoxyphenyl)-3-oxabicyclo[3.3.1]non-6-ene

InChI

InChI=1S/C24H28O2/c1-16-13-17(2)23-18(3)21(16)15-26-24(23)20-11-7-8-12-22(20)25-14-19-9-5-4-6-10-19/h4-13,16,18,21,23-24H,14-15H2,1-3H3

InChI Key

DUWXMXJIRAGQTJ-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(C2C(C1COC2C3=CC=CC=C3OCC4=CC=CC=C4)C)C

Origin of Product

United States

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